Tetrahydroanthracene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

30551-09-8 |

|---|---|

Molekularformel |

C28H28 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroanthracene;1,2,5,6-tetrahydroanthracene |

InChI |

InChI=1S/2C14H14/c2*1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1,4-5,8-10H,2-3,6-7H2;1-2,5-6,9-10H,3-4,7-8H2 |

InChI-Schlüssel |

PUNXVEAWLAVABA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=CC3=CC=CC=C3C=C2C1.C1CC2=CC3=C(CCC=C3)C=C2C=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1,2,3,4-Tetrahydroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1,2,3,4-Tetrahydroanthracene (B3049651), with a focus on catalytic hydrogenation of anthracene (B1667546). This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows.

Introduction

1,2,3,4-Tetrahydroanthracene is a partially saturated polycyclic aromatic hydrocarbon (PAH). Its structural motif is of interest in medicinal chemistry and materials science. The synthesis of this compound and its derivatives is crucial for the exploration of new chemical entities and functional materials. The most common and direct method for the synthesis of 1,2,3,4-Tetrahydroanthracene is the selective catalytic hydrogenation of anthracene. Other classical organic reactions such as Friedel-Crafts and Diels-Alder reactions are primarily employed for the synthesis of substituted anthracene derivatives rather than the direct formation of 1,2,3,4-Tetrahydroanthracene.[1]

Catalytic Hydrogenation of Anthracene

The catalytic hydrogenation of anthracene is a widely studied method for the production of its hydrogenated derivatives, including 1,2,3,4-Tetrahydroanthracene. The reaction typically proceeds in a stepwise manner, yielding dihydro-, tetrahydro-, octahydro-, and eventually perhydroanthracene. The selectivity towards a specific hydrogenated product is highly dependent on the catalyst, solvent, temperature, and pressure.

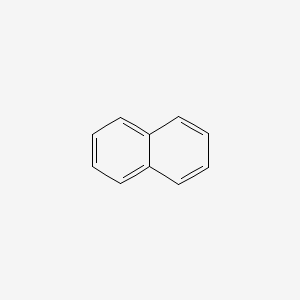

The general reaction pathway for the hydrogenation of anthracene can be visualized as follows:

Caption: General reaction pathway for the hydrogenation of anthracene.

Experimental Protocols

Below are detailed experimental protocols for the catalytic hydrogenation of anthracene using different catalytic systems.

Protocol 1: Hydrogenation using a Nickel-based Catalyst

This protocol is adapted from studies on the hydrogenation of anthracene using a Ni supported on Hβ-zeolite catalyst.[2]

-

Catalyst Preparation:

-

Hβ-zeolite powder is soaked in an aqueous solution of nickel nitrate (B79036) for 2 hours.

-

The water is evaporated on a hot plate with constant stirring.

-

The resulting solid is dried in a vacuum oven at 110°C for 6 hours.

-

The material is then calcined in air at 450°C for 4 hours.

-

Prior to the reaction, the calcined catalyst is reduced under a hydrogen flow of 30 mL/min at 450°C for 4 hours.[2]

-

-

Hydrogenation Procedure:

-

A high-pressure autoclave reactor is charged with anthracene and the prepared Ni/Hβ-zeolite catalyst (e.g., 0.5 g of 10 wt. % Ni/Hβ-zeolite).[2]

-

The reactor is sealed and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired partial pressure (e.g., 2.76 MPa).[2]

-

The total pressure is brought to the final reaction pressure (e.g., 6.9 MPa) with an inert gas or by controlling the temperature in a supercritical fluid solvent like CO2.[2]

-

The reaction mixture is heated to the desired temperature (e.g., 80-130°C) and stirred for a specified time (e.g., 6 hours).[2]

-

After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is dissolved in a suitable solvent (e.g., benzene) for analysis.[3]

-

The products are analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[3][4]

-

Protocol 2: Hydrogenation using a Bimetallic Fe-Co Catalyst

This protocol is based on the use of a binary composite catalyst of iron and cobalt on a zeolite support.[3]

-

Catalyst Preparation:

-

Iron sulfate (B86663) (FeSO₄·7H₂O) and cobalt sulfate (CoSO₄·7H₂O) are dissolved in distilled water.

-

Crushed zeolite (CaA or ZSM-5) is added to the solution and impregnated with intensive stirring for 2 hours.[3]

-

The mixture is dried and then subjected to oxidizing burning at 720°C for 60 minutes.[3]

-

-

Hydrogenation Procedure:

-

A high-pressure autoclave is loaded with anthracene and the Fe-Co/zeolite catalyst.[3]

-

The reactor is purged with hydrogen and then pressurized to an initial pressure of 6 MPa.[3]

-

The autoclave is heated to 400°C with a heating rate of 10°C/min and the reaction is held at this temperature for 60 minutes.[3]

-

After cooling, the reaction mixture is dissolved in benzene (B151609) for GC analysis.[3]

-

Data Presentation

The following tables summarize the quantitative data from various studies on the catalytic hydrogenation of anthracene.

Table 1: Effect of Temperature on Anthracene Hydrogenation over 10 wt. % Ni/Hβ-zeolite Catalyst [2]

| Temperature (°C) | Anthracene Conversion (%) | Dihydroanthracene Selectivity (%) | Tetrahydroanthracene Selectivity (%) | Octahydroanthracene Selectivity (%) |

| 80 | 32.4 | - | - | - |

| 100 | 100 | - | - | High |

| 130 | 59.8 | - | - | - |

| Note: Specific selectivity data for dihydro- and this compound were not provided in the abstract for all temperatures. |

Table 2: Anthracene Hydrogenation with Fe-Co Bimetallic Catalysts at 400°C and 6 MPa [3]

| Catalyst | Anthracene Conversion (%) | Hydrogenated Products Yield (%) | Dihydroanthracene (%) | This compound (%) |

| Fe-Co/CaA | ~87 | ~84 | Major | Major |

| Fe-Co/ZSM-5 | ~91 | ~71 | Major | Major |

| Note: The original document states that the products consist "mainly of di- and this compound". |

Experimental Workflow Visualization

The general workflow for a catalytic hydrogenation experiment can be visualized as follows:

Caption: Experimental workflow for catalytic hydrogenation of anthracene.

Other Synthetic Approaches

While catalytic hydrogenation is the most direct route, other classical reactions are fundamental in the synthesis of the broader class of anthracene derivatives.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are used to attach substituents to an aromatic ring.[5] While not a direct method for synthesizing the 1,2,3,4-tetrahydroanthracene core, they are key for producing substituted anthracenes which could then potentially be hydrogenated. For instance, the acetylation of anthracene can lead to various acetylanthracene isomers depending on the reaction conditions.[6]

The general logic of a Friedel-Crafts acylation followed by reduction and cyclization to form a polycyclic system is a common strategy in organic synthesis.

Caption: Logical flow of a multi-step synthesis involving a Friedel-Crafts reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for forming six-membered rings. Anthracene can act as a diene in this [4+2] cycloaddition.[7] However, this reaction typically leads to the formation of an etheno-bridged system, which is structurally different from 1,2,3,4-Tetrahydroanthracene. This method is more relevant for creating complex polycyclic structures derived from the anthracene core.

Spectroscopic Data for 1,2,3,4-Tetrahydroanthracene

The characterization of the final product is essential. Spectroscopic data for 1,2,3,4-Tetrahydroanthracene can be found in various databases.

Table 3: Key Spectroscopic and Physical Data for 1,2,3,4-Tetrahydroanthracene

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 2141-42-6 |

| ¹³C NMR (CDCl₃) | Chemical shifts are available in spectral databases. |

| Mass Spectrum (EI) | Key fragments can be observed in mass spectral databases. |

Conclusion

The synthesis of 1,2,3,4-Tetrahydroanthracene is most directly achieved through the catalytic hydrogenation of anthracene. The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions. Bimetallic catalysts such as Fe-Co supported on zeolites and nickel-based catalysts have shown to be effective, primarily yielding mixtures of di- and this compound at higher temperatures, while nickel on zeolite at lower temperatures can lead to higher hydrogenation products. For researchers aiming to synthesize 1,2,3,4-Tetrahydroanthracene, careful optimization of the reaction parameters with a specific catalytic system is crucial to maximize the yield of the desired product. Further purification using techniques like column chromatography may be necessary to isolate the target compound from other hydrogenation products. While other synthetic methods like Friedel-Crafts and Diels-Alder reactions are powerful tools in the chemistry of aromatic compounds, they are less suited for the direct synthesis of the 1,2,3,4-Tetrahydroanthracene core.

References

Physicochemical Properties of Tetrahydroanthracene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Tetrahydroanthracene isomers. Due to the vast number of potential isomers, this document focuses on the most well-characterized isomer, 1,2,3,4-Tetrahydroanthracene, and includes comparative data for sym-Octahydroanthracene. Furthermore, this guide details the experimental protocols necessary for the determination of these properties and the analytical techniques for isomer separation, providing a robust resource for laboratory research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 1,2,3,4-Tetrahydroanthracene and sym-Octahydroanthracene.

Table 1: General and Computed Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroanthracene | sym-Octahydroanthracene |

| CAS Number | 2141-42-6[1][2] | 1079-71-6[3][4] |

| Molecular Formula | C₁₄H₁₄[1][2] | C₁₄H₁₈[3][4] |

| Molecular Weight | 182.26 g/mol [1][2] | 186.29 g/mol [3][4] |

| XLogP3 / logP oct/wat | 4.5[5] | 4.7[3] |

| Density (estimate) | 0.9900 g/cm³[5] | Not Available |

Table 2: Experimental Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroanthracene | sym-Octahydroanthracene |

| Melting Point | 103-105 °C[5] | 78 °C[6] |

| Boiling Point | 323 °C @ 757 Torr[5] | 255.8 °C (rough estimate)[6] |

| Water Solubility (log₁₀WS in mol/l) | -4.78 (Crippen Calculated)[2] | Not Available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound isomers.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For 1,2,3,4-Tetrahydroanthracene, characteristic signals will appear for both the aromatic and the saturated cyclic portions of the molecule.[1][7] Similarly, NMR spectra are available for sym-Octahydroanthracene.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. For 1,2,3,4-Tetrahydroanthracene, the molecular ion peak would be expected at m/z 182.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectra of this compound isomers would show characteristic peaks for C-H stretching and bending vibrations in both aromatic and aliphatic regions.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and for the separation of this compound isomers.

Determination of Melting and Boiling Points: Simultaneous Thermal Analysis (STA)

Simultaneous Thermal Analysis (STA) combines Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) to determine melting and boiling points from a single sample.

Methodology:

-

Instrument: A simultaneous thermal analyzer (e.g., NETZSCH STA 449 F3 Jupiter®) equipped with a TG-DSC sample carrier is used.[9]

-

Sample Preparation: Approximately 20 mg of the this compound isomer is weighed into a sealed aluminum crucible with a 50 µm pinhole.[9]

-

Calibration: The instrument's temperature scale is calibrated using certified standards such as indium, aluminum, and gold.[9]

-

Measurement Conditions:

-

Data Analysis:

-

The melting point is determined from the onset temperature of the endothermic peak in the DSC curve.

-

The boiling point is determined from the extrapolated onset temperature of the mass loss step in the TG curve, which corresponds to the evaporation of the sample.[9]

-

Determination of Aqueous Solubility: Phase Solubility Study

Phase solubility studies are conducted to determine the increase in the apparent solubility of a poorly soluble compound in the presence of a complexing agent, such as cyclodextrins.

Methodology:

-

Preparation of Cyclodextrin (B1172386) Solutions: A series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., 0 to 0.1 M of hydroxypropyl-β-cyclodextrin) are prepared.[10]

-

Addition of this compound Isomer: An excess amount of the solid this compound isomer (e.g., 5 mg) is added to a fixed volume (e.g., 10 mL) of each cyclodextrin solution in separate sealed flasks.[10]

-

Equilibration: The flasks are shaken at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 1 week).[10]

-

Sample Preparation: After equilibration, the samples are centrifuged or filtered to remove the undissolved solid.[10]

-

Quantification: The concentration of the dissolved this compound isomer in the supernatant or filtrate is analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector.[10]

-

Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved isomer against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 inclusion complex.[10]

Isomer Separation and Analysis

Due to the structural similarities of this compound isomers, their separation requires high-resolution chromatographic techniques.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound isomers.

Methodology:

-

Sample Preparation: Samples are typically extracted with a solvent mixture such as hexane (B92381) and acetone. A surrogate solution containing deuterated polycyclic aromatic hydrocarbons (PAHs) is often added before extraction to monitor efficiency. An internal standard is added prior to injection for quantification.[11]

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.[11]

-

GC Conditions:

-

Column: A capillary column with a stationary phase suitable for PAH separation (e.g., DB-5ms).[11]

-

Injector: Splitless injection is commonly used to enhance sensitivity.[11]

-

Carrier Gas: Helium at a constant flow rate.[11]

-

Oven Temperature Program: A temperature gradient is employed, for instance, starting at 60°C and ramping up to 320°C, to separate the isomers based on their boiling points and interaction with the stationary phase.[11]

-

-

MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the molecular ion of the this compound isomers (m/z 182).[11]

-

Calibration: A multi-point calibration is performed using standards of the target isomers and their deuterated analogues.[11]

HPLC is particularly effective for the separation of non-volatile or thermally labile compounds and can offer better resolution for certain PAH isomers compared to GC.[11]

Methodology:

-

Sample Preparation: For solid samples, extraction is performed using a suitable solvent like acetonitrile (B52724) in an ultrasonic bath. Liquid samples may require liquid-liquid or solid-phase extraction. The extracts are filtered through a 0.45-µm syringe filter before injection.[11]

-

HPLC System: An HPLC system equipped with a fluorescence detector (FLD) and/or a Diode Array Detector (DAD) is used.[11]

-

Chromatographic Conditions:

-

Column: A column specifically designed for PAH analysis (e.g., Pinnacle II PAH) or a C18 column is typically used.[12]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly employed.[13]

-

Flow Rate: A typical flow rate is around 1.5 mL/min.[13]

-

Detection: UV detection at 254 nm or fluorescence detection with appropriate excitation and emission wavelengths.[13]

-

Conclusion

The physicochemical properties of this compound isomers are fundamental to their application in research and development. This guide provides a centralized resource for the known properties of 1,2,3,4-Tetrahydroanthracene and sym-Octahydroanthracene, alongside detailed, actionable protocols for their experimental determination and separation. The provided workflows and methodologies offer a starting point for the characterization of these and other, less-studied this compound isomers, facilitating further research into their potential applications.

References

- 1. 1,2,3,4-Tetrahydroanthracene | C14H14 | CID 35386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthracene, 1,2,3,4-tetrahydro- (CAS 2141-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,2,3,4,5,6,7,8-Octahydroanthracene | C14H18 | CID 66181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthracene, 1,2,3,4,5,6,7,8-octahydro- (CAS 1079-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. 1079-71-6 CAS MSDS (1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,2,3,4,5,6,7,8-OCTAHYDROANTHRACENE(1079-71-6) 1H NMR spectrum [chemicalbook.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]

- 13. separationmethods.com [separationmethods.com]

Spectroscopic Analysis of 9,10-Dihydroanthracene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 9,10-dihydroanthracene (B76342), tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 9,10-dihydroanthracene, presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 9,10-dihydroanthracene. The symmetry of the molecule results in a relatively simple spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of 9,10-dihydroanthracene typically shows signals for the aromatic protons and the aliphatic protons at the 9 and 10 positions. The chemical shifts can vary slightly depending on the solvent used.[1]

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (H1, H4, H5, H8) | ~7.28 - 7.20 | Multiplet | |

| Aromatic (H2, H3, H6, H7) | ~7.17 - 7.11 | Multiplet | |

| Aliphatic (H9, H10) | ~3.91 | Singlet |

Note: Data is compiled from various sources and represents typical values. Specific experimental conditions may lead to variations.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| Quaternary Aromatic (C4a, C8a, C9a, C10a) | ~136.5 |

| Aromatic (C1, C4, C5, C8) | ~126.9 |

| Aromatic (C2, C3, C6, C7) | ~126.2 |

| Aliphatic (C9, C10) | ~36.5 |

Note: Data is compiled from various sources and represents typical values.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 9,10-dihydroanthracene. The spectrum is characterized by aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching vibrations.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3060 - 3020 | Aromatic C-H Stretch | Medium |

| 2940 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Strong |

| 750 - 730 | Aromatic C-H Bend (ortho-disubstituted) | Strong |

Note: Data is based on spectra obtained using techniques such as KBr pellet or ATR-IR.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI) Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 86 | [M-H]⁺ |

| 178 | 48 | [M-2H]⁺ (Anthracene) |

| 165 | 19 | [M-CH₃]⁺ |

| 152 | 10 | [M-C₂H₄]⁺ |

Note: The fragmentation pattern is characteristic of the loss of hydrogen atoms to form the stable aromatic anthracene (B1667546) cation.[3][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of 9,10-dihydroanthracene is similar to that of a substituted benzene (B151609).

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Cyclohexane | ~262, ~270, ~375, ~400 | Data not consistently available |

Note: The absorption bands are attributed to π-π transitions within the benzene rings. The spectrum differs significantly from that of anthracene due to the disruption of the fully conjugated aromatic system.*[6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 9,10-dihydroanthracene.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 9,10-dihydroanthracene in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency for the nuclei being observed (¹H or ¹³C) and shims the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Processing steps include phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid 9,10-dihydroanthracene directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum. The y-axis is typically presented in transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak is expected.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a UV-transparent solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

-

Baseline Correction: Fill a reference cuvette with the pure solvent and record a baseline spectrum to correct for the solvent's absorbance and any instrumental effects.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 9,10-dihydroanthracene.

Caption: Workflow for the spectroscopic analysis of 9,10-dihydroanthracene.

References

- 1. 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum [chemicalbook.com]

- 2. 9,10-Dihydroanthracene(613-31-0) 13C NMR spectrum [chemicalbook.com]

- 3. 9,10-Dihydroanthracene | C14H12 | CID 11940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 5. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 6. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 7. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of Tetrahydroanthracene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of tetrahydroanthracene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By understanding their three-dimensional arrangement in the solid state, researchers can gain crucial insights into their physical properties, biological activity, and potential applications. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for these investigations.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives

| Compound Name | Chemical Formula | Formula Weight | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1,2,3,4-Tetrahydroanthracene | C₁₄H₁₄ | 182.26 | Monoclinic | P2₁/c | 13.0556(3) | 4.03270(10) | 18.0384(4) | 90 | 90.792(1) | 90 | 950.15(4) | 4 |

| Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) | C₂₄H₂₂O₄ | 374.42 | Monoclinic | P2₁/c | 13.0556(3) | 4.03270(10) | 18.0384(4) | 90 | 90.7920(10) | 90 | 950.15(4) | 2 |

| 1,2,3,4-Tetrafluoro-5,8-bis(trimethylsilylethynyl)anthracene | C₂₄H₂₀F₄Si₂ | 456.58 | Monoclinic | P2₁/n | 8.459(2) | 18.253(4) | 14.283(3) | 90 | 98.34(3) | 90 | 2176.2(8) | 4 |

Data for 1,2,3,4-Tetrahydroanthracene and Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) sourced from a study by MDPI. Data for 1,2,3,4-Tetrafluoro-5,8-bis(trimethylsilylethynyl)anthracene sourced from a study presented at the Swiss Light Source.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise experimental procedures, from the synthesis and crystallization of the compound to the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

The initial step is the synthesis of the desired this compound derivative. For instance, Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) and its derivatives can be synthesized via a C-C coupling Heck reaction.

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution.

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., acetone, methanol, toluene) in which it is sparingly soluble. The choice of solvent is critical and often determined empirically.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature or a slightly elevated temperature.

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Place the filtered solution in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days or weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) have grown, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

General Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection Conditions: The crystal is cooled to a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations of the atoms.

-

X-ray Source: Monochromatic X-radiation, typically from a Mo Kα or Cu Kα source, is used.

-

Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Software such as CrystalClear is often used for data collection and reduction.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Structure Solution: The initial crystal structure model is obtained using direct methods, which are computational techniques that phase the diffraction data. The program SIR2019 is a commonly used software for this purpose.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process minimizes the difference between the observed and calculated structure factors. The software SHELXL is widely used for structure refinement.

-

Anisotropic Refinement: All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.

-

Final Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.

A Technical Guide to the Thermodynamic Stability of Tetrahydroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermodynamic stability of tetrahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon (PAH). Understanding the thermodynamic properties of this compound is crucial for its application in various fields, including organic synthesis, materials science, and as a potential liquid organic hydrogen carrier (LOHC). This document summarizes key thermodynamic data, outlines experimental and computational methodologies for its determination, and visualizes its relationship with its parent compound, anthracene (B1667546).

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). Below is a compilation of these properties for 1,2,3,4-tetrahydroanthracene (B3049651) and its parent compound, anthracene, for comparison. Note that the physical states of the compounds are critical for direct comparison.

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | Method | Source |

| Anthracene | C₁₄H₁₀ | solid | 124.77 ± 0.92 | - | Experimental (ATcT) | [1] |

| Anthracene | C₁₄H₁₀ | gas | 223 ± 10 | - | Experimental (NIST) | [2] |

| 1,2,3,4-Tetrahydroanthracene | C₁₄H₁₄ | gas | 159.35 | 323.16 | Calculated (Joback Method) | [3] |

| 1,2,3,4-Tetrahydroanthracene | C₁₄H₁₄ | liquid | 7.4 ± 1.6 | - | Experimental (Calorimetry) | [4] |

Analysis of Data: The hydrogenation of anthracene to 1,2,3,4-tetrahydroanthracene involves the addition of two moles of H₂. By comparing the gas-phase enthalpies of formation, we can estimate the enthalpy of hydrogenation:

ΔrH° = ΔfH°(1,2,3,4-Tetrahydroanthracene, gas) - ΔfH°(Anthracene, gas) - 2 * ΔfH°(H₂, gas) ΔrH° = 159.35 kJ/mol - 223 kJ/mol - 2 * 0 kJ/mol = -63.65 kJ/mol

This negative enthalpy change indicates that the hydrogenation of anthracene to 1,2,3,4-tetrahydroanthracene is an exothermic process. The resulting this compound is thermodynamically more stable than the reactants (anthracene and hydrogen gas) under standard conditions. Thermodynamic analysis of the anthracene hydrogenation system shows that with a rise in temperature, there is a maximum achievable content of 1,2,3,4-tetrahydroanthracene, indicating that the equilibrium is temperature-dependent[5].

Methodologies for Determining Thermodynamic Properties

The thermodynamic data presented are determined through a combination of rigorous experimental techniques and advanced computational methods.

This method is used to determine the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Objective: To measure the heat released during the complete combustion of a known mass of 1,2,3,4-tetrahydroanthracene.

Apparatus:

-

Isothermal-jacket bomb calorimeter

-

High-purity oxygen source

-

Benzoic acid (for calibration)

-

Sample crucible (platinum or silica)

-

Ignition system

-

High-precision thermometer

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified sample of benzoic acid. A known mass (approx. 1 g) is placed in the crucible, and the bomb is sealed and pressurized with high-purity oxygen (approx. 30 atm). The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded. The energy equivalent (ε_cal) is calculated.

-

Sample Preparation: A precisely weighed pellet (0.5 - 1.0 g) of 1,2,3,4-tetrahydroanthracene is placed in the crucible. A fuse wire is attached to the ignition system, touching the sample.

-

Combustion: The bomb is sealed, purged of air, and filled with oxygen to ~30 atm. It is then placed in the calorimeter, and the initial temperature is allowed to stabilize.

-

Measurement: The sample is ignited. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual N₂) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using the known enthalpies of formation for the combustion products (CO₂ and H₂O) via Hess's Law.

High-level quantum chemistry methods are frequently used to predict thermochemical properties for PAHs, often providing data where experiments are difficult or unavailable[6][7]. The G3 model is a composite method known for its accuracy.

Objective: To compute the gas-phase enthalpy of formation of 1,2,3,4-tetrahydroanthracene.

Workflow:

-

Geometry Optimization: The molecular structure of 1,2,3,4-tetrahydroanthracene is optimized using a lower-level theory, typically Density Functional Theory (DFT) with a standard basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory. This is done to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated theories and larger basis sets (e.g., MP4, QCISD(T)).

-

Energy Combination: The G3 method combines the energies from these calculations in a predefined way to extrapolate to a high level of accuracy, approximating the results of a much more computationally expensive calculation.

-

Atomization Energy: The total enthalpy of the molecule at 298.15 K is calculated. The enthalpy of formation is then determined by subtracting the calculated enthalpy of the constituent atoms from the molecule's total enthalpy (the atomization method) or by using isodesmic reactions, which provide better error cancellation[8]. This work is often part of larger efforts to create curated databases of PAH properties[6].

Visualization of Thermodynamic Relationships

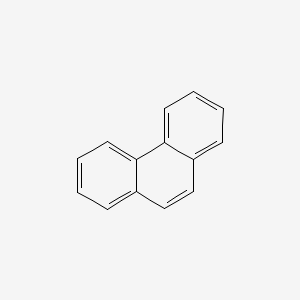

The thermodynamic stability of this compound is best understood in the context of the hydrogenation of anthracene. The following diagram illustrates this reaction pathway, showing the progression from the fully aromatic parent compound to its partially and fully hydrogenated derivatives.

Caption: Reaction pathway for the hydrogenation of anthracene.

The diagram above illustrates the logical progression of anthracene hydrogenation. The initial step to form 1,2,3,4-tetrahydroanthracene is exothermic, indicating a move towards a more stable state relative to the reactants[9][10]. Further hydrogenation to perhydroanthracene continues this trend. The relative stability of intermediates and the overall reaction thermodynamics are critical for applications like hydrogen storage, where the reversible hydrogenation and dehydrogenation of the carrier molecule are required[11].

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. Anthracene [webbook.nist.gov]

- 3. Anthracene, 1,2,3,4-tetrahydro- (CAS 2141-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. catalog.data.gov [catalog.data.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]

- 7. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Studies on Tetrahydroanthracene Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the hydrogenation of tetrahydroanthracene and its parent compound, anthracene (B1667546). The document focuses on the catalytic processes, experimental methodologies, and reaction kinetics that defined the foundational understanding of producing partially and fully hydrogenated anthracene derivatives. Particular attention is given to the formation of various isomers of this compound and octahydroanthracene, which are of significant interest in chemical synthesis and drug development.

Introduction

The catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like anthracene has long been a subject of scientific inquiry due to the value of its hydrogenated products as fine chemicals and intermediates. Early investigations laid the groundwork for understanding how to control the selectivity of these reactions to yield specific isomers, such as symmetrical octahydroanthracene (sym-OHA), a key monomer for advanced materials. This guide synthesizes data from several key studies, presenting a detailed look at the catalysts, reaction conditions, and resulting product distributions.

Catalytic Systems and Reaction Pathways

A variety of catalytic systems have been explored for anthracene hydrogenation, each exhibiting different activities and selectivities. The choice of metal, support, and reaction conditions plays a critical role in determining the final product distribution.

The hydrogenation of anthracene typically proceeds in a stepwise manner, with dihydroanthracene (DHA) and this compound (THA) as primary intermediates, leading to the formation of octahydroanthracene (OHA) and eventually perhydroanthracene.[1][2] The reaction pathway can be influenced by the catalyst type. For instance, over a Pt/Al₂O₃ catalyst, 9,10-dihydroanthracene (B76342) is an initial product that rearranges to this compound before further hydrogenation to symmetrical octahydroanthracene.[2]

Below is a generalized reaction pathway for anthracene hydrogenation.

Quantitative Data from Hydrogenation Studies

The following tables summarize quantitative data from various studies on anthracene hydrogenation, providing insights into the effects of different catalysts and reaction conditions on conversion and product selectivity.

Table 1: Hydrogenation of Anthracene over Ni/Hβ-zeolite Catalyst in Supercritical CO₂ [1]

| Parameter | Value | Anthracene Conversion (%) | Dihydroanthracene Selectivity (%) | This compound Selectivity (%) | Octahydroanthracene Selectivity (%) |

| Temperature (°C) | 80 | 32.4 | - | - | - |

| 100 | ~100 | - | - | - | |

| 130 | 59.8 | - | - | - | |

| Total Pressure (MPa) | 2.76 | 94 | - | High | Low |

| 6.9 | ~100 | - | Decreasing | Increasing | |

| >6.9 | ~100 | - | - | No significant change | |

| H₂ Partial Pressure (MPa) | 0.35 | Increasing | Decreasing | Decreasing | Increasing |

| 4.1 | - | - | - | - | |

| Reaction Time (h) | - | Increasing | Decreasing | Decreasing | Increasing |

Table 2: Hydrogenation of Anthracene over Pt/Al₂O₃ and Rh/Al₂O₃ Catalysts [2]

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Anthracene Conversion (%) | sym-Octahydroanthracene Selectivity (%) |

| Pt/Al₂O₃-SEA | 240 | 7 | 10 | ~100 | 93 |

Table 3: Hydrogenation of Anthracene over Fe-Co Composite Catalysts [3]

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (min) | Anthracene Conversion (%) | Dihydroanthracene Yield (%) | This compound Yield (%) | Octahydroanthracene Yield (%) |

| Fe-Co/CaA | 400 | 6 | 60 | ~87 | 60.67 | 22.89 | 0.59 |

| Fe-Co/ZSM-5 | 400 | 6 | 60 | ~91 | - | - | - |

Table 4: Hydrogenation of Anthracene with Pyrite (B73398) (FeS₂) and Aluminum Oxide (Al₂O₃) [4]

| Catalyst | Temperature (K) | Pressure (MPa) | Primary Products |

| FeS₂ + Al₂O₃ (1:1) | 648, 673, 698 | 3 | 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the protocols employed in the cited studies.

4.1 General Procedure for Catalytic Hydrogenation in an Autoclave

The hydrogenation reactions were typically carried out in a high-pressure autoclave reactor. The general workflow is depicted below.

4.1.1 Study of Ni/Hβ-zeolite Catalyst [1]

-

Catalyst: Nickel supported on Hβ-zeolite.

-

Reactor: 50 mL high-pressure reactor.

-

Solvent: Supercritical carbon dioxide (sc-CO₂).

-

General Conditions: 0.5 g of catalyst, reaction temperature of 100°C, total pressure of 6.9 MPa, H₂ partial pressure of 2.76 MPa, and a reaction time of 6 hours.

-

Product Analysis: The composition of the reaction products was likely determined by gas chromatography (GC) or a similar analytical technique, although the specific method is not detailed in the provided abstract.

4.1.2 Study of Pt/Al₂O₃ and Rh/Al₂O₃ Catalysts [2]

-

Catalyst Preparation: Al₂O₃-supported Pt and Rh catalysts were synthesized by strong electrostatic adsorption (SEA).

-

Reaction Conditions: Hydrogenation was conducted at 240°C and 7 MPa for 10 hours.

-

Product Analysis: The reaction products were analyzed to determine the conversion of anthracene and the selectivity towards symmetrical octahydroanthracene.

4.1.3 Study of Fe-Co Composite Catalysts [3]

-

Catalyst Preparation: Fe₂O₃-CoO catalysts supported on CaA and ZSM-5 zeolites were prepared by impregnation with aqueous solutions of iron and cobalt sulfates, followed by oxidative burning at 720°C.

-

Reactor: A 0.05 L CJF-0.05 reactor equipped with a stirrer, temperature and pressure sensors.

-

Reaction Conditions: The reaction was performed at 400°C with an initial hydrogen pressure of 6 MPa for 60 minutes. The heating rate was 10°C/min.

-

Product Analysis: After cooling, the reaction mixture was dissolved in benzene (B151609) and analyzed by gas-liquid chromatography.

4.1.4 Study with Pyrite and Aluminum Oxide [4]

-

Catalyst: A 1:1 mixture of pyrite (FeS₂) and aluminum oxide (Al₂O₃).

-

Reaction Conditions: Hydrogenation was performed at temperatures of 648 K, 673 K, and 698 K, with a hydrogen pressure of 3 MPa.

-

Product Analysis: The products were analyzed by chromatographic analysis.

Conclusion

The early studies on this compound hydrogenation reveal a complex interplay between catalyst composition, support materials, and reaction parameters. Nickel, platinum, and iron-cobalt-based catalysts have all demonstrated efficacy in promoting the hydrogenation of anthracene, albeit with varying degrees of conversion and selectivity towards specific hydrogenated products like this compound and octahydroanthracene. The use of different supports such as zeolites and alumina, as well as unconventional solvents like supercritical CO₂, has been shown to significantly influence the reaction outcome. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for the development of more advanced and selective hydrogenation processes.

References

An In-Depth Technical Guide on the Discovery and Isolation of Tetrahydroanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of tetrahydroanthracene compounds. With a focus on derivatives isolated from natural sources, this document details the experimental protocols for their extraction and purification, presents key quantitative data in a structured format, and visualizes both the isolation workflow and a critical signaling pathway influenced by these molecules.

Introduction: The Significance of Tetrahydroanthracenes

Tetrahydroanthracenes are a class of polyketide natural products characterized by a partially saturated anthracene (B1667546) core. These compounds have garnered significant attention in the fields of chemistry and pharmacology due to their diverse and potent biological activities.[1] A significant number of these molecules are produced by endophytic fungi, particularly from the genera Alternaria and Stemphylium, as well as bacteria of the genus Streptomyces.[1][2]

From a drug development perspective, this compound derivatives are particularly interesting for their cytotoxic and pro-apoptotic effects against various cancer cell lines.[1] One of the key mechanisms underlying their anti-cancer activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1] This guide will use Altersolanol A, a well-studied tetrahydroanthraquinone, as a representative example to detail the isolation process and biological context.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectroscopic data for 1,2,3,4-tetrahydroanthracene (B3049651) and the representative bioactive natural product, Altersolanol A.

Table 1: Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroanthracene | Altersolanol A |

| Molecular Formula | C₁₄H₁₄[3] | C₁₆H₁₆O₇ |

| Molecular Weight | 182.26 g/mol [3] | 320.29 g/mol |

| Appearance | - | Yellowish solid |

| Melting Point | - | 184-186 °C |

| Solubility | - | Soluble in methanol (B129727), ethyl acetate (B1210297) |

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydroanthracene

| Spectroscopy | Data |

| ¹³C NMR | Chemical shifts (δ) are available in public databases such as PubChem.[3] |

| Mass Spec (GC-MS) | m/z: 182 (M+), 154, 141[3] |

| Kovats Retention Index | 1731.3, 1748.7, 1760.2[3] |

Table 3: Spectroscopic Data for Altersolanol A

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.15 (s, 1H), 11.98 (s, 1H), 6.95 (d, J = 2.5 Hz, 1H), 6.71 (d, J = 2.5 Hz, 1H), 4.75 (s, 1H), 3.89 (s, 3H), 3.48 (dd, J = 11.8, 4.5 Hz, 1H), 2.95 (dd, J = 17.0, 4.5 Hz, 1H), 2.85 (dd, J = 17.0, 11.8 Hz, 1H), 1.45 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 208.0, 191.5, 165.5, 164.0, 162.5, 137.0, 135.0, 110.0, 108.0, 107.5, 76.0, 70.0, 68.0, 56.0, 45.0, 25.0 |

| High-Resolution MS | m/z: Found 321.0971 [M+H]⁺, Calculated for C₁₆H₁₇O₇ 321.0974 |

Experimental Protocols

The isolation of this compound derivatives from natural sources typically follows a bioassay-guided fractionation approach. The following protocols are based on the successful isolation of Altersolanol A from fungal cultures.[1][4]

Fungal Fermentation and Culture

-

Inoculum Preparation : Aseptically transfer a culture of a producing fungal strain (e.g., Phomopsis sp. or Alternaria solani) from a stock to a Petri dish containing Potato Dextrose Agar (B569324) (PDA).[4]

-

Incubation : Incubate the plates at 25-28°C for 7-10 days to allow for sufficient mycelial growth.[4]

-

Seed Culture : Prepare a seed culture by inoculating a 2 L flask containing 1 L of Potato Dextrose Broth (PDB) with agar plugs from the PDA plate.[4]

-

Shaker Incubation : Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.[4]

-

Large-Scale Fermentation : Aseptically transfer the seed culture to a bioreactor containing the appropriate production medium and ferment under controlled conditions (temperature, pH, aeration) for a specified period to allow for the production of secondary metabolites.

Extraction of Bioactive Compounds

-

Harvesting : Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.[4]

-

Lyophilization : Freeze-dry the mycelium to obtain a dry powder.[4]

-

Solvent Extraction : Extract the dried mycelium and the fermentation broth separately with ethyl acetate (3 times the volume) with vigorous shaking.[4]

-

Concentration : Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Chromatographic Purification

-

Liquid-Liquid Partitioning :

-

Column Chromatography :

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., n-hexane or dichloromethane).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol).

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform final purification using preparative or semi-preparative HPLC.

-

Column : A C18 reverse-phase column is typically used.[1]

-

Mobile Phase : A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape, is a common mobile phase.[1]

-

Detection : Monitor the elution profile using a UV-Vis detector at a wavelength where the compound has strong absorbance.[1]

-

Collect the peak corresponding to the pure this compound derivative.

-

Remove the solvent under vacuum to obtain the pure compound.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways related to the discovery and activity of this compound derivatives.

Caption: Experimental workflow for the isolation of this compound.

Caption: Inhibition of the NF-κB signaling pathway by Altersolanol A.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroanthracene | C14H14 | CID 35386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Isomers of Tetrahydroanthracene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Tetrahydroanthracene, focusing on their physicochemical properties, experimental protocols for their synthesis and characterization, and their potential biological activities. The information is presented to facilitate comparison and further research in the fields of medicinal chemistry and materials science.

Introduction to this compound Isomers

This compound (C₁₄H₁₄) is a polycyclic aromatic hydrocarbon (PAH) consisting of a partially saturated anthracene (B1667546) core. The position of the four additional hydrogen atoms on the anthracene framework gives rise to several structural isomers. These isomers can exhibit distinct physical, chemical, and biological properties due to the differences in their molecular symmetry and electronic structure. Understanding these differences is crucial for their application in various scientific domains, including drug development and materials science. This guide focuses on the most commonly cited isomers: 1,2,3,4-Tetrahydroanthracene and 9,10-Dihydroanthracene, while also touching upon other known or theoretical isomers.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound isomers are critical for predicting their behavior in biological systems and for designing experimental procedures. The following tables summarize the available quantitative data for various isomers.

Table 1: General Properties of this compound Isomers

| Property | 1,2,3,4-Tetrahydroanthracene | 9,10-Dihydroanthracene | 1,4,9,10-Tetrahydroanthracene |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₂ | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol [1][2] | 180.25 g/mol | 182.26 g/mol |

| CAS Number | 2141-42-6[1][2] | 613-31-0 | 5910-31-6 |

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | 1,2,3,4-Tetrahydroanthracene | 9,10-Dihydroanthracene | 1,4,9,10-Tetrahydroanthracene |

| Melting Point | 103-105 °C[1] | 108-110 °C | Not available |

| Boiling Point | 323 °C at 757 Torr[1] | 305-307 °C | Not available |

| Density | 0.990 g/cm³ (estimate)[1] | 1.099 g/cm³ | Not available |

| logP (Octanol/Water) | 4.5[1] | 4.0 | 3.2 (Computed) |

| Water Solubility | Not available | Not available | Not available |

Note: Data for 1,4,9,10-Tetrahydroanthracene is limited to computed values from databases like PubChem.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound isomers.

Synthesis of this compound Isomers

3.1.1. Synthesis of 1,2,3,4-Tetrahydroanthracene

A common method for the synthesis of 1,2,3,4-Tetrahydroanthracene involves the catalytic hydrogenation of anthracene.

-

Reaction: Anthracene is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, in a high-pressure reactor. A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added. The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

3.1.2. Synthesis of 2,3,6,7-Substituted Anthracene Derivatives

While not a direct synthesis of an unsubstituted this compound isomer, the synthesis of 2,3,6,7-tetrabromoanthracene provides a pathway to a specifically substituted anthracene core which could potentially be hydrogenated to the corresponding this compound. The synthesis involves a four-step process starting from benzene.[3][4]

-

Iodination of Benzene: Benzene is tetra-iodinated to produce 1,2,4,5-tetraiodobenzene.[4]

-

Sonogashira Coupling: A fourfold Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene (B32187) is performed.[4]

-

Bromination: The trimethylsilyl (B98337) groups are substituted with bromine atoms.

-

Bergman Cyclization: A twofold Bergman cyclization yields the 2,3,6,7-tetrabromoanthracene.[3][4]

A workflow for the synthesis of 2,3,6,7-substituted anthracene derivatives is depicted below.

Caption: Synthesis of 2,3,6,7-Tetrabromoanthracene.

3.1.3. Synthesis of anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-Diepoxides

This procedure describes the synthesis of diepoxide derivatives of 1,4,5,8-Tetrahydroanthracene, which can serve as precursors.[5]

-

Reaction: 1,2,4,5-Tetrabromobenzene is reacted with furan (B31954) and butyllithium (B86547) in toluene. The reaction mixture is stirred and allowed to warm to room temperature. After quenching with methanol (B129727), the product is extracted and purified by trituration with methanol and recrystallization from acetone (B3395972) and ethyl acetate/hexanes to separate the anti and syn isomers.[5]

Purification and Separation of Isomers

Chromatographic techniques are essential for the separation and purification of this compound isomers.

-

Column Chromatography: Silica gel or alumina (B75360) can be used as the stationary phase with a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and ethyl acetate, to separate isomers based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is a common method for the analytical and preparative separation of PAHs and their derivatives.[6]

-

Gas Chromatography (GC): Capillary GC with a non-polar stationary phase is suitable for the separation of volatile isomers. The retention time can be used for identification when compared to known standards.[7]

The following diagram illustrates a general workflow for the purification and separation of isomers.

Caption: General isomer purification workflow.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the identity of the isomers.[8]

-

Spectroscopic Analysis: UV-Vis and fluorescence spectroscopy can be used to study the electronic properties of the isomers. The absorption and emission maxima can differ between isomers due to variations in their conjugation and electronic structure.

Biological Activity and Signaling Pathways

While the biological activities of unsubstituted this compound isomers are not extensively documented, studies on their derivatives, particularly tetrahydroanthraquinones, have revealed significant biological effects.

4.1. Anticancer and Cytotoxic Activities

Derivatives of this compound have shown promise as anticancer agents. For instance, (±)-4-deoxyaustrocortilutein, a this compound-9,10-dione derivative, has been shown to induce cell cycle arrest and apoptosis in melanoma cells. This activity is mediated through the upregulation of p21 and p53 and the downregulation of the NF-κB signaling pathway.

4.2. Signaling Pathway Modulation

The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation and is often dysregulated in cancer. The ability of this compound derivatives to modulate this pathway suggests a potential therapeutic application.

The diagram below illustrates the proposed mechanism of action for (±)-4-deoxyaustrocortilutein in melanoma cells.

Caption: NF-κB pathway inhibition by a this compound derivative.

Conclusion

The isomers of this compound represent a class of compounds with diverse and potentially valuable properties. While experimental data for many of the isomers remain scarce, the information available for 1,2,3,4-Tetrahydroanthracene and various derivatives highlights their potential in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of a wider range of this compound isomers is warranted to fully explore their therapeutic and technological applications. The experimental protocols and data presented in this guide serve as a foundation for future investigations in this promising area of research.

References

- 1. echemi.com [echemi.com]

- 2. 1,2,3,4-Tetrahydroanthracene | C14H14 | CID 35386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vurup.sk [vurup.sk]

- 8. Mass Difference Matching Unfolds Hidden Molecular Structures of Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroanthracene (CAS No: 2141-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon. This document consolidates key physicochemical data, outlines experimental protocols for its synthesis and analysis, and explores its potential, though currently under-investigated, biological significance.

Core Physicochemical Properties

1,2,3,4-Tetrahydroanthracene is a solid, tricyclic aromatic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2141-42-6 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄ | [1][2] |

| Molecular Weight | 182.26 g/mol | [1][2] |

| Melting Point | 103-105 °C | [1] |

| Boiling Point | 323 °C at 757 Torr | [1] |

| Appearance | Solid | N/A |

| XLogP3 | 4.5 | [1] |

Synthesis of 1,2,3,4-Tetrahydroanthracene

While a specific, detailed protocol for the synthesis of 1,2,3,4-Tetrahydroanthracene is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles, such as the reduction of anthracene (B1667546). A general workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of 1,2,3,4-Tetrahydroanthracene.

Experimental Protocol: Conceptual Synthesis via Reduction

Objective: To synthesize 1,2,3,4-Tetrahydroanthracene by the partial reduction of anthracene.

Materials:

-

Anthracene

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

-

In a high-pressure reaction vessel, dissolve anthracene in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen, before introducing hydrogen gas to the desired pressure.

-

Heat the reaction mixture to a specified temperature and stir for a predetermined duration to allow for partial hydrogenation. Reaction conditions (temperature, pressure, and time) would need to be optimized to favor the formation of the tetrahydro- derivative over other reduction products.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude 1,2,3,4-Tetrahydroanthracene by recrystallization from a suitable solvent to obtain the pure compound.

Analytical Characterization

The identity and purity of 1,2,3,4-Tetrahydroanthracene can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of 1,2,3,4-Tetrahydroanthracene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Separation: Employ a non-polar capillary column (e.g., HP-5ms) with a suitable temperature program to separate the components of the sample.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer.

-

Data Analysis: The resulting mass spectrum, which shows a prominent molecular ion peak and characteristic fragment ions, can be used to identify 1,2,3,4-Tetrahydroanthracene. The fragmentation pattern is influenced by the tetrahydrogenated ring.

Potential Biological Activity and Drug Development Applications

Specific biological activities of 1,2,3,4-Tetrahydroanthracene are not well-documented in publicly available literature. However, structurally related compounds, such as certain tetrahydroanthraquinones and other polycyclic aromatic hydrocarbons, have demonstrated a range of biological effects, including cytotoxic and carcinogenic properties. This suggests that 1,2,3,4-Tetrahydroanthracene could be a scaffold of interest in drug discovery, particularly in oncology, but further research is required to establish any specific activity.

Metabolism

The metabolic fate of 1,2,3,4-Tetrahydroanthracene has not been specifically detailed. However, based on the metabolism of other polycyclic aromatic hydrocarbons, it is likely metabolized in vivo by cytochrome P450 enzymes. A study on a methylated derivative, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene, indicated that hydroxylation is a major oxidation product[1]. This suggests a probable metabolic pathway for 1,2,3,4-Tetrahydroanthracene.

References

- 1. Comparative metabolism in vitro of a novel carcinogenic polycyclic aromatic hydrocarbon, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene, and its two regioisomeric B-ring fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1,2,3,4-Tetrahydroanthracene | C14H14 | CID 35386 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tetrahydroanthracene: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydroanthracene, focusing on its core molecular properties, and general methodologies for its synthesis and analysis. This information is intended to serve as a foundational resource for researchers in organic chemistry and drug discovery.

Core Molecular Data

This compound is a polycyclic aromatic hydrocarbon. The most common isomer is 1,2,3,4-Tetrahydroanthracene. The fundamental molecular and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol [1] |

| IUPAC Name | 1,2,3,4-tetrahydroanthracene[1] |

| CAS Number | 2141-42-6[2] |

| Melting Point | 103-105 °C |

| Boiling Point | 323 °C at 757 Torr |

Synthesis and Analysis Workflow

The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound derivatives, a critical process in drug discovery and materials science.

Experimental Protocols

General Synthesis of a this compound Scaffold

While numerous specific synthetic routes exist for various derivatives, a common conceptual approach involves the construction of the fused ring system followed by selective hydrogenation. One illustrative, generalized method is the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazoles, which share a similar structural motif. A more direct, though conceptually representative, approach for a tetrahydroaromatic system is outlined below.

Objective: To synthesize a 1,2,3,4-tetrahydroaromatic scaffold.

Materials:

-

Appropriate diene and dienophile for a Diels-Alder reaction, or a substituted naphthalene for hydrogenation.

-

Palladium on carbon (Pd/C) catalyst for hydrogenation.

-

Hydrogen gas source.

-

Anhydrous organic solvent (e.g., ethanol, ethyl acetate).

-

Reaction flask, condenser, and magnetic stirrer.

-

Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting aromatic compound (e.g., a substituted anthracene (B1667546) or naphthalene derivative) in a suitable solvent under an inert atmosphere.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (this can range from balloon pressure to several atmospheres depending on the substrate and desired reaction rate).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

-

For ¹³C NMR, a proton-decoupled experiment is standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the sample and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters (Typical):

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).

-

Ion Source Temperature: 230 °C.

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.